![molecular formula C24H16O4 B189189 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 75925-22-3](/img/structure/B189189.png)
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, also known as DPEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Efectos Bioquímicos Y Fisiológicos
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit tumor growth and metastasis in vitro and in vivo. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to reduce viral load and prevent viral replication. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to exhibit high thermal stability and good solubility in organic solvents, making it a promising candidate for use in OLEDs and other electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have potential applications in various fields. However, one limitation of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for research involving 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione. In medicinal chemistry, further studies could be conducted to investigate the anticancer and antiviral properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, as well as its potential use in other therapeutic applications. In materials science, research could focus on optimizing the properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione for use in electronic devices, such as improving its stability and solubility. Additionally, further studies could be conducted to explore the mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione and to identify potential targets for its use in various applications.
Métodos De Síntesis
The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione involves the reaction of 2,3-naphthalenedicarboxylic anhydride with phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including hydrazine addition, cyclization, and oxidation, to yield 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been investigated for its anticancer and antiviral properties. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been explored for its ability to act as a molecular switch and as a component in organic light-emitting diodes (OLEDs). In organic electronics, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been studied for its potential use in field-effect transistors and photovoltaic devices.
Propiedades
Número CAS |
75925-22-3 |
|---|---|
Nombre del producto |
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione |
Fórmula molecular |
C24H16O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1,8-diphenyl-11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-triene-10,12-dione |
InChI |
InChI=1S/C24H16O4/c25-21-19-20(22(26)27-21)24(16-11-5-2-6-12-16)18-14-8-7-13-17(18)23(19,28-24)15-9-3-1-4-10-15/h1-14,19-20H |
Clave InChI |
LXGWNCJNLUFEQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
Otros números CAS |
75925-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
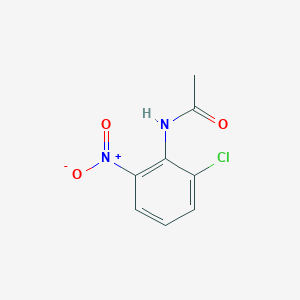
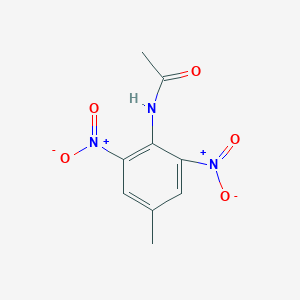
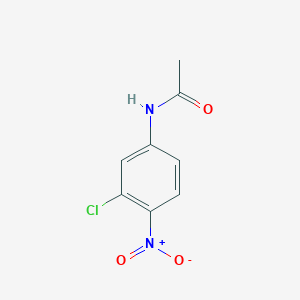
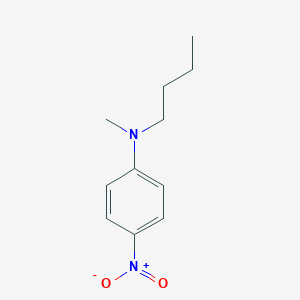
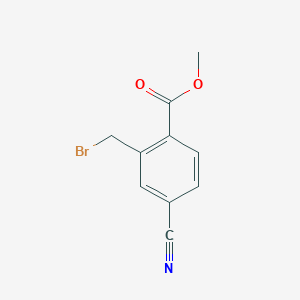
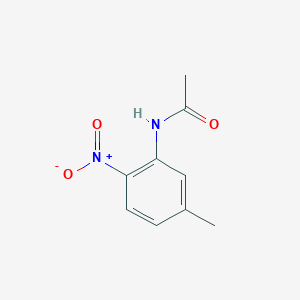
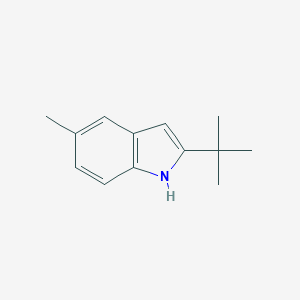
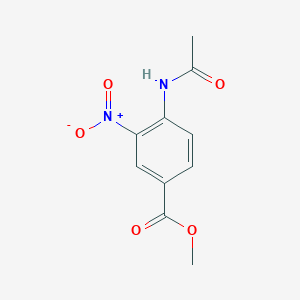
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
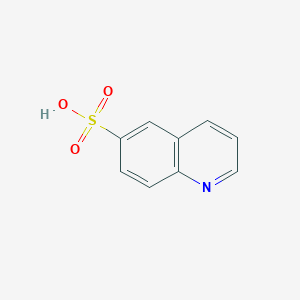
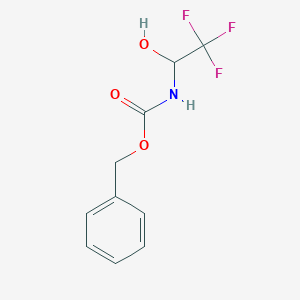
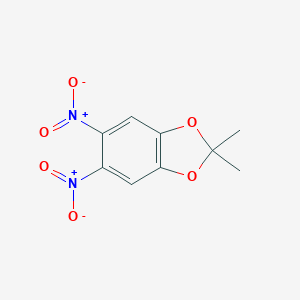
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)